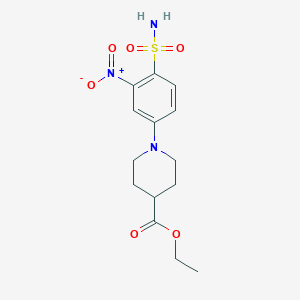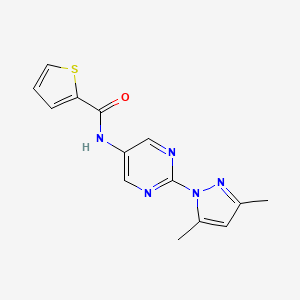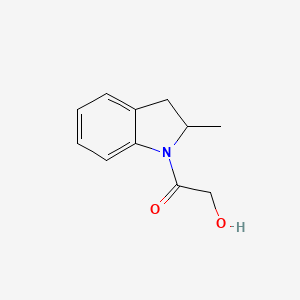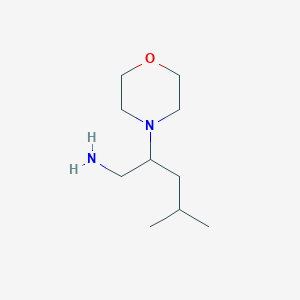
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTD and is a member of the thiadiazole family. DMTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core, to which N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine belongs, is recognized for its significant pharmacological potential. Research has shown that derivatives of 1,3,4-thiadiazole possess high DNA protective ability against oxidative damage and strong antimicrobial activity. Particularly, compounds derived from this core exhibited cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential antiproliferative applications. Moreover, the antimicrobial efficacy of these compounds against pathogens like S. epidermidis highlights their usefulness in combating microbial infections. This dual functional capability underscores the significance of 1,3,4-thiadiazole derivatives in developing therapeutic strategies against cancer and infectious diseases (Gür et al., 2020).
Antifungal and Anti-inflammatory Properties
The structural versatility of thiadiazole compounds allows for the synthesis of derivatives with antifungal and anti-inflammatory properties. For instance, specific derivatives have demonstrated substantial antifungal effects against Aspergillus species, offering a basis for the development of new antifungal agents. Additionally, the direct inhibition of 5-lipoxygenase (LOX) by N-aryl-4-aryl-1,3-thiazole-2-amine derivatives signifies their potential in treating inflammation-related diseases, including asthma and rheumatoid arthritis. This enzymatic inhibition suggests a promising approach for anti-inflammatory therapies (Jafar et al., 2017; Suh et al., 2012).
Structural and Quantum Chemical Insights
The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides deep insights into the nature of noncovalent interactions within these compounds. Understanding these interactions is crucial for designing molecules with desired properties for specific applications. Such analyses reveal the structural basis for the biological activity of these compounds and offer a pathway for rational drug design (El-Emam et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition capabilities, particularly against the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have provided theoretical backing for their protective performances, aligning with experimental findings. This application is particularly relevant in industrial settings, where corrosion resistance is crucial (Kaya et al., 2016).
Polymeric Applications
Furthermore, the functional modification of polymers through condensation reactions with amine compounds, including thiadiazole derivatives, has been explored to enhance the properties of materials such as hydrogels. These modifications can improve the thermal stability and bioactivity of polymers, extending their utility in biomedical applications (Aly et al., 2015).
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDUCAVWKCLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)
![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)
![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)


![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)
